4-Methoxy-3-nitrobenzoic acid
Overview
Description
4-Methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5. It is a substituted nitrobenzoic acid, characterized by the presence of a methoxy group (-OCH3) at the fourth position and a nitro group (-NO2) at the third position on the benzene ring. This compound is commonly used as a reagent in proteomics and organic synthesis research .
Mechanism of Action
Target of Action
4-Methoxy-3-nitrobenzoic acid is a chemical compound used in organic synthesis It has been used in the synthesis of biphep-1-ome , a precatalyst for reductive coupling of butadiene to aldehydes . It has also been used in the synthesis of aniline mustard analogues, which have potential anti-tumor activity .
Mode of Action
For instance, it is used in the synthesis of BIPHEP-1-OMe , which is a precatalyst for reductive coupling of butadiene to aldehydes . This suggests that this compound may interact with its targets through a reductive coupling mechanism.
Biochemical Pathways
Given its use in the synthesis of biphep-1-ome , it may be involved in the biochemical pathways related to the reductive coupling of butadiene to aldehydes .
Result of Action
It has been used in the synthesis of aniline mustard analogues, which have potential anti-tumor activity . This suggests that it may have a role in inducing cell death in tumor cells.
Biochemical Analysis
Biochemical Properties
The nitro group of 4-Methoxy-3-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property could potentially influence its interactions with various biomolecules. Specific enzymes, proteins, or other biomolecules that this compound interacts with are not currently documented in the available literature.
Cellular Effects
A related compound, 4-methyl-3-nitrobenzoic acid, has been found to inhibit the migration of tumor cell lines , suggesting that this compound may have similar effects on cell function.
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound could potentially interact with biomolecules through similar mechanisms, such as binding interactions, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrobenzoic acid can be synthesized through the nitration of 4-methoxybenzoic acidThe reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve the continuous flow nitration process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium hydroxide.
Esterification: Methanol, sulfuric acid.
Major Products:
Reduction: 4-Methoxy-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 4-methoxy-3-nitrobenzoate.
Scientific Research Applications
4-Methoxy-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in proteomics research for the modification and analysis of proteins.
Medicine: Investigated for its potential anti-tumor activity as an aniline mustard analogue.
Industry: Utilized in the synthesis of precatalysts for reductive coupling reactions
Comparison with Similar Compounds
4-Methoxybenzoic Acid: Lacks the nitro group, making it less reactive in electrophilic substitution reactions.
3-Nitrobenzoic Acid: Lacks the methoxy group, resulting in different electronic effects on the aromatic ring.
4-Nitrobenzoic Acid: Lacks the methoxy group and has different reactivity and applications.
Uniqueness: 4-Methoxy-3-nitrobenzoic acid is unique due to the presence of both the methoxy and nitro groups, which impart distinct electronic effects on the aromatic ring, influencing its reactivity and making it a valuable reagent in various chemical reactions and research applications .
Properties
IUPAC Name |
4-methoxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXBDAFDZSXOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058988 | |
Record name | Benzoic acid, 4-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-41-8 | |
Record name | 4-Methoxy-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methoxy-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-3-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 4-methoxy-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-p-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHOXY-3-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD71O31OLZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methoxy-3-nitrobenzoic acid interact with plants, and what are the downstream effects?
A1: Research suggests that this compound and its derivatives can induce chlorosis in various plant species []. This effect manifests as white or yellow areas in young plant tissues. Studies using barley as a model organism revealed that ethyl-4-methoxy-3-nitrobenzoate, an ester of the acid, significantly reduced iron content and pigment quantity in the plant []. This finding suggests that the compound may interfere with iron uptake or utilization within the plant, ultimately hindering chlorophyll synthesis and leading to the observed chlorosis.
Q2: Can you describe the coordination chemistry of this compound with lanthanides?
A2: this compound acts as a bidentate chelating ligand when forming complexes with lanthanide ions []. Studies have shown that it forms stable complexes with both light [] and heavy lanthanides [], typically in a 1:3 metal-to-ligand ratio. These complexes exist as hydrated salts and exhibit colors characteristic of the corresponding lanthanide ion [].
Q3: What is known about the thermal stability of this compound complexes?
A3: 4-Methoxy-3-nitrobenzoate complexes of light lanthanides decompose explosively upon heating in air []. Controlled thermal studies conducted in a specific temperature range (273–523 K) reveal that these complexes undergo dehydration in one or multiple steps before decomposing []. This information highlights the importance of carefully controlling temperature during the synthesis, storage, and handling of these compounds.
Q4: Has this compound been utilized in any catalytic applications?
A4: While not directly involved as a catalyst, this compound plays a crucial role in a specific iridium-catalyzed reaction []. It is a key component in the formation of a cyclometallated iridium catalyst, which facilitates the hydro-hydroxyalkylation of butadiene []. This reaction allows for the efficient synthesis of carbonyl crotylation products with high regioselectivity, demonstrating the potential of this compound-derived catalysts in organic synthesis.
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